REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH:4]=O.[CH3:8][C:9]([CH3:13])([CH3:12])[CH2:10][NH2:11].[S-:14][C:15]#[N:16].[K+].O1CCOCCOCCOCCOCCOCC1.II>CCOC(C)=O.C(#N)C>[C:2]([C:3]1[S:14][C:15](=[NH:16])[N:11]([CH2:10][C:9]([CH3:13])([CH3:12])[CH3:8])[CH:4]=1)([CH3:7])([CH3:6])[CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
3.99 g
|
Type
|
reactant
|
Smiles
|
CC(CC=O)(C)C
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.16 g
|
Type
|
reactant
|
Smiles
|
CC(CN)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
potassium thiocyanate
|
Quantity
|
4.68 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
O1CCOCCOCCOCCOCCOCC1
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 12 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered and to the filtrate
|
Type
|
CUSTOM
|
Details
|
was adjusted at 50° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred until all solids
|
Type
|
DISSOLUTION
|
Details
|
were dissolved
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at 50° C. for 12 h
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
The solution was washed with a solution of sodium metabisulfate
|
Type
|
ADDITION
|
Details
|
by adding NaOH (25%)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from EtOAc/Hexane
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CN(C(S1)=N)CC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |